2-Hydroxycycloheptane-1-carbonitrile
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Overview
Description
2-Hydroxycycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by a seven-membered cycloheptane ring with a hydroxyl group and a nitrile group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycycloheptane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptane carboxylic acid.
Reduction: 2-Aminocycloheptane-1-carbonitrile.
Substitution: Various substituted cycloheptane derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxycycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxycycloheptane-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: Lacks the nitrile group but has a similar ring structure.
2-Aminocycloheptane-1-carbonitrile: Contains an amine group instead of a hydroxyl group.
Cycloheptane carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Hydroxycycloheptane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cycloheptane ring. This combination of functional groups provides distinct reactivity and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
2-hydroxycycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOIADLIKOKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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